3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
The compound is likely an aromatic sulfonamide due to the presence of the benzenesulfonamide moiety in its name. Sulfonamides are a significant class of organic compounds with a wide range of applications, including medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate aromatic amine with a sulfonyl chloride in the presence of a base . The specific synthesis would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the electron-withdrawing sulfonamide group and the electron-donating methoxy group .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and pKa can be determined using various analytical techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-4-methoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-11(2)12-4-6-13(7-5-12)18-22(19,20)14-8-9-16(21-3)15(17)10-14/h4-11,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBFXZLJJPWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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